molecular formula C15H21ClN2O2 B11155069 2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide

2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide

Cat. No.: B11155069
M. Wt: 296.79 g/mol
InChI Key: OVGFWPKGQKYWEA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 3-oxo-3-(pentan-3-ylamino)propylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2-chlorobenzoyl chloride reacts with 3-oxo-3-(pentan-3-ylamino)propylamine to form the desired product through nucleophilic acyl substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-oxo-3-(1,3,4-thiadiazol-2-ylamino)propyl]benzamide
  • 2-chloro-N-[3-oxo-3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)propyl]benzamide

Uniqueness

2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide

InChI

InChI=1S/C15H21ClN2O2/c1-3-11(4-2)18-14(19)9-10-17-15(20)12-7-5-6-8-13(12)16/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

OVGFWPKGQKYWEA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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